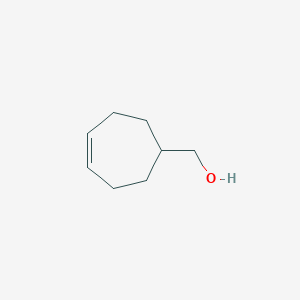

4-Cycloheptene-1-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cycloheptene-1-methanol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is also known as cyclohept-4-en-1-ylmethanol .

Synthesis Analysis

The synthesis of cycloheptenes, including this compound, involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones . This reaction cleanly provides alkoxides . Addition of MsCl or SOCl2 with DBU then yields aryl-substituted cycloalkenes .Molecular Structure Analysis

Cycloheptene is a 7-membered cycloalkene . It is a raw material in organic chemistry and a monomer in polymer synthesis . Cycloheptene can exist as either the cis- or the trans-isomer . The structure of cycloheptene and its derivatives, including this compound, are not flat but exist as "puckered rings" .Chemical Reactions Analysis

Cycloheptene, a structural relative of this compound, undergoes various chemical reactions. For instance, it can react with organocerium reagents to form alkoxides . It can also undergo oxidative allylic C (sp3)-H arylation with a broad range of heteroaryl boronic acids, catalyzed by Cu2O .Physical And Chemical Properties Analysis

This compound has a boiling point of 120 °C at a pressure of 2 Torr . Its density is predicted to be 0.927±0.06 g/cm3 .Scientific Research Applications

Photochemical Properties and Reactions

- Photoisomerization Sensitized by Aromatic Esters : Studies by Inoue et al. (1983) demonstrate the cis-trans photoisomerization of cycloheptene, a process closely related to 4-Cycloheptene-1-methanol, when sensitized by aromatic esters like methyl benzoate. This work highlights the stability of the trans-cycloheptene at low temperatures and its reactivity towards methanol under certain conditions (Inoue, Ueoka, Kuroda, & Hakushi, 1983).

Methanol as a Hydrogen Donor

Catalytic Reactions Involving Methanol : Research by Smith and Maitlis (1985) explores methanol as a hydrogen donor in reactions catalyzed by various metal complexes. This research is relevant for understanding the behavior of methanol in chemical reactions, which can be applied to studies involving this compound (Smith & Maitlis, 1985).

Electrochemical Utilization of Methanol : Liu, Xu, and Wei (2021) developed an electrocatalytic protocol using methanol as a C1 source for the synthesis of complex organic molecules. This approach could have implications for synthesizing derivatives of this compound (Liu, Xu, & Wei, 2021).

Reaction Behavior in Various Chemical Processes

Cyclopropylmethyl Cation Reactions : Honda et al. (2009) studied the reaction behavior of cyclopropylmethyl cations with methanol, providing insights into the interactions and stability of complex cations, which can be extrapolated to similar structures like this compound (Honda, Nishizawa, Nishii, Fujinami, & Segi, 2009).

Methanol Synthesis and Dehydrogenation Studies : Khademi et al. (2009) explored the optimization of methanol synthesis, a process that is intrinsically linked to the use and understanding of compounds like this compound (Khademi, Setoodeh, Rahimpour, & Jahanmiri, 2009).

Photocatalytic Reactions

- Photochemically Induced Ionic Reactions : Marshall (1970) conducted a study on the photochemically induced ionic reactions of cycloalkenes, which is closely related to the behavior of this compound under similar conditions (Marshall, 1970).

Mechanism of Action

Mode of Action

This reaction involves the electron pairs transferred in a unique way, leading to the formation of a cyclic halonium ion intermediate . This could potentially alter the function of the target proteins or enzymes, thereby influencing the biochemical processes within the body.

Pharmacokinetics

suggests that it could potentially be absorbed and distributed throughout the body. The metabolism and excretion of this compound would likely depend on its chemical interactions within the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Cycloheptene-1-methanol . For instance, the reactions that cycloalkenes undergo can be influenced by these factors, potentially affecting the compound’s action.

Future Directions

The technology of cyclohexanone production, a compound related to 4-Cycloheptene-1-methanol, is constantly being improved . This includes optimizing the stages of its production: synthesis and separation . Future research may explore the use of other solvents, such as ionic liquids, for the synthesis of cyclohexanone . This could potentially open up new avenues for the synthesis and application of this compound and related compounds.

properties

IUPAC Name |

cyclohept-4-en-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKIDPUEZRMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)